1-Acetoxycyclopropanecarboxylic acid chloride

Übersicht

Beschreibung

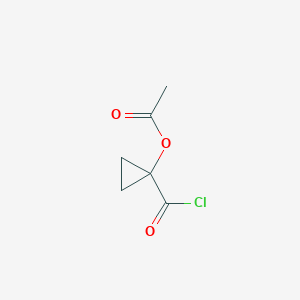

1-Acetoxycyclopropanecarboxylic acid chloride is an organic compound characterized by a cyclopropane ring substituted with an acetoxy group and a carboxylic acid chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetoxycyclopropanecarboxylic acid chloride can be synthesized through the reaction of 1-acetoxycyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically involves refluxing the carboxylic acid with the chlorinating agent, resulting in the formation of the acid chloride and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃) .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can enhance yield and purity while minimizing the formation of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetoxycyclopropanecarboxylic acid chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the acid chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield 1-acetoxycyclopropanecarboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water

Major Products:

- Amides, esters, thioesters from nucleophilic substitution

- 1-Acetoxycyclopropanecarboxylic acid from hydrolysis

- Aldehydes or alcohols from reduction

Wissenschaftliche Forschungsanwendungen

1-Acetoxycyclopropanecarboxylic acid chloride serves as a versatile building block in the synthesis of various organic compounds. Its acyl chloride functionality allows for the introduction of acyl groups into nucleophiles, facilitating the formation of esters, amides, and other derivatives.

- Synthesis of Pharmaceuticals : The compound has been utilized in the synthesis of key intermediates for drugs, particularly those targeting sigma receptors. For example, derivatives of cyclopropanecarboxylic acids have shown promise in developing sigma receptor ligands .

- Synthesis of Agrochemicals : It is also applied in creating intermediates for agrochemical products, such as pyrethroids, which are widely used as insecticides. The cyclopropane structure contributes to the biological activity and stability of these compounds .

Case Study 1: Sigma Receptor Ligands

A study demonstrated that cyclopropanecarboxylic acid derivatives could act as selective sigma receptor ligands. The research highlighted the synthesis of various cyclopropane derivatives, including those derived from this compound, which exhibited high affinity for sigma receptors . This finding underscores the potential for developing new therapeutic agents targeting neurological disorders.

Case Study 2: Inhibitors for O-Acetylserine Sulfhydrylase

Another application involves using derivatives of cyclopropanecarboxylic acids as inhibitors for O-acetylserine sulfhydrylase (OASS). Research indicated that these inhibitors could enhance the efficacy of existing antibiotics against resistant bacterial strains. The study employed a series of substituted cyclopropanes to optimize binding affinity and biological activity .

Wirkmechanismus

The mechanism of action of 1-acetoxycyclopropanecarboxylic acid chloride involves its high reactivity due to the presence of the acid chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The acetoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarboxylic acid chloride: Lacks the acetoxy group, making it less versatile in certain synthetic applications.

1-Acetoxycyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an acid chloride, resulting in different reactivity and applications.

Uniqueness: 1-Acetoxycyclopropanecarboxylic acid chloride is unique due to the combination of the highly reactive acid chloride group and the acetoxy group, which allows for a wide range of chemical transformations and applications. This dual functionality makes it a valuable intermediate in organic synthesis and industrial processes.

Biologische Aktivität

1-Acetoxycyclopropanecarboxylic acid chloride (ACC) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and research findings related to ACC, supported by relevant data tables and case studies.

This compound is characterized by its cyclopropane ring structure, which contributes to its unique reactivity and biological activity. The compound can undergo hydrolysis in aqueous environments, leading to the formation of 1-acetoxycyclopropanecarboxylic acid.

ACC interacts with various biochemical pathways, influencing enzyme activities and cellular processes. Notably, it has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

| Property | Description |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 162.56 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; sensitive to moisture and heat |

Cellular Effects

The biological activity of ACC can be categorized into several key effects on cellular systems:

- Enzyme Modulation : ACC has been shown to modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.

- Cell Signaling : It influences signaling pathways such as MAPK, which are critical for cell growth and differentiation.

- Gene Expression : By interacting with transcription factors, ACC can upregulate or downregulate genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of ACC involves its binding interactions with biomolecules. It can alter enzyme conformation and activity through reversible binding and may also affect gene transcription through interactions with regulatory proteins.

Case Study: Cytochrome P450 Interaction

A study demonstrated that ACC significantly inhibits the activity of specific cytochrome P450 isoforms in vitro, leading to altered metabolism of co-administered drugs. This suggests a potential for drug-drug interactions when used in therapeutic settings.

Temporal Effects and Dosage

Research indicates that the effects of ACC vary significantly with dosage:

- Low Doses : At lower concentrations, ACC may enhance enzyme activity without causing toxicity.

- High Doses : Increased concentrations lead to cytotoxicity and disruption of normal metabolic functions.

Dosage Response Table

| Dosage (mg/kg) | Effect | Observation |

|---|---|---|

| 1 | Mild stimulation | Enhanced enzyme activity |

| 10 | No significant effect | Baseline metabolic function maintained |

| 50 | Cytotoxic effects | Cell death observed in cultured cells |

Metabolic Pathways

ACC is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes biotransformation, resulting in metabolites that may exhibit distinct biological activities.

Transport and Distribution

The transport mechanisms of ACC involve binding to transport proteins that facilitate its entry into cells. Its distribution is influenced by interactions with cellular membranes, affecting its localization within organelles.

Subcellular Localization

ACC's localization within cells is crucial for its biological activity. Targeting signals guide its distribution to specific organelles, impacting functions such as energy metabolism and gene regulation.

Eigenschaften

IUPAC Name |

(1-carbonochloridoylcyclopropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBPPIUDAUUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558866 | |

| Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253434-23-0 | |

| Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.